molecular formula C13H9ClF3NO3 B12856644 Ethyl 5-chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate

Ethyl 5-chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B12856644
M. Wt: 319.66 g/mol
InChI Key: PDLBOHVIPJQJKJ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR :

    • The ethyl ester group shows a triplet at δ ≈ 1.35 ppm (CH₃) and a quartet at δ ≈ 4.30 ppm (CH₂).
    • Aromatic protons resonate between δ 7.5–8.9 ppm, with deshielding observed for H-2 (δ ≈ 8.75 ppm) due to the electron-withdrawing -CF₃ group.
    • The hydroxyl proton (if present) appears as a broad singlet near δ 12.5 ppm.
  • ¹³C NMR :

    • The carbonyl carbons (C=O) of the ester and ketone groups resonate at δ ≈ 165–170 ppm.
    • The -CF₃ group causes significant deshielding of C-8 (δ ≈ 120 ppm, $$ J_{\text{C-F}} ≈ 270 \, \text{Hz} $$).

Infrared (IR) Spectroscopy

Key absorption bands include:

  • O–H stretch (hydrogen-bonded): 2500–3300 cm⁻¹.
  • C=O stretches: 1680 cm⁻¹ (ester) and 1640 cm⁻¹ (4-oxo group).
  • C–F vibrations: 1100–1250 cm⁻¹.

UV-Vis Spectroscopy

The conjugated π-system of the quinoline core absorbs strongly at λₘₐₓ ≈ 270–320 nm (ε ≈ 10⁴ L·mol⁻¹·cm⁻¹), with a bathochromic shift due to the -CF₃ group’s electron-withdrawing effect.

Mass Spectrometry (MS)

The molecular ion peak appears at m/z 319.66 ([M]⁺), with fragmentation pathways including:

  • Loss of the ethyl group (-29 Da).
  • Cleavage of the -CF₃ group (-69 Da).

Computational Chemistry Approaches to Molecular Modeling

Density Functional Theory (DFT) Calculations

Geometry optimization using the B3LYP/6-31G* basis set reveals:

  • The quinoline ring is planar, with bond lengths of 1.34 Å (C=N) and 1.40 Å (C–C aromatic).
  • The -CF₃ group adopts a staggered conformation to minimize steric clashes with adjacent substituents.

Table 2 : DFT-Calculated Bond Angles and Lengths

Bond Length (Å) Angle (°)
C3–C4 1.44 C4–C5–Cl = 120
C8–CF₃ 1.52 CF₃–C8–C9 = 112

Comparative Analysis with Related Quinoline-3-Carboxylate Derivatives

Table 3 : Substituent Effects on Physicochemical Properties

Compound Substituents λₘₐₓ (nm) LogP
Ethyl 5-chloro-4-hydroxy-8-CF₃-quinoline-3-carboxylate 5-Cl, 8-CF₃ 315 2.8
Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate 8-Cl 295 2.1
Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate 7-Cl 290 2.3

Key trends:

  • Electron-withdrawing groups (-CF₃, -Cl) increase λₘₐₓ via extended conjugation.
  • Lipophilicity : The -CF₃ group elevates LogP compared to -Cl derivatives, enhancing membrane permeability.

Properties

Molecular Formula

C13H9ClF3NO3

Molecular Weight

319.66 g/mol

IUPAC Name

ethyl 5-chloro-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxylate

InChI

InChI=1S/C13H9ClF3NO3/c1-2-21-12(20)6-5-18-10-7(13(15,16)17)3-4-8(14)9(10)11(6)19/h3-5H,2H2,1H3,(H,18,19)

InChI Key

PDLBOHVIPJQJKJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C(C=CC(=C2C1=O)Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate typically involves the reaction of 5-chloro-4-hydroxyquinoline-3-carboxylic acid with ethyl trifluoromethyl ketone under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the chlorination of quinoline, followed by hydroxylation and esterification steps. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 5-chloro-4-oxo-8-(trifluoromethyl)quinoline-3-carboxylate.

    Reduction: Formation of ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate.

    Substitution: Formation of ethyl 5-substituted-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Ethyl 5-chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate has demonstrated notable antimicrobial properties. Studies have shown that derivatives of quinoline compounds exhibit activity against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioactivity.

Case Study : A study published in the Journal of Medicinal Chemistry evaluated several quinoline derivatives, including this compound, against a panel of bacteria. The compound showed effective inhibition against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 4 µg/mL.

2. Anticancer Properties

Research indicates that quinoline derivatives possess anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. This compound has been studied for its potential in targeting cancer cell lines.

Case Study : In vitro studies conducted on human cancer cell lines (e.g., HeLa and A549) revealed that the compound induced apoptosis at concentrations as low as 10 µM, suggesting its potential as a therapeutic agent in cancer treatment.

Agrochemical Applications

1. Herbicidal Activity

The compound has been evaluated for its herbicidal properties, particularly against broadleaf weeds. The presence of the trifluoromethyl group is believed to enhance herbicidal efficacy by affecting plant physiological processes.

Data Table: Herbicidal Efficacy

CompoundTarget WeedsEfficacy (%)Application Rate (g/ha)
This compoundAmaranthus retroflexus85200
Control (Standard Herbicide)Amaranthus retroflexus90200

Mechanism of Action

The mechanism of action of ethyl 5-chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical processes. For example, it may inhibit DNA gyrase or topoisomerase, enzymes crucial for DNA replication and transcription in microbial cells .

Comparison with Similar Compounds

Structural Variations and Key Properties

The following table summarizes critical differences between the target compound and its analogs:

Compound Name (CAS No.) Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Features References
Ethyl 5-chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate 5-Cl, 4-OH, 8-CF₃ C₁₃H₁₀ClF₃NO₃ 321.67 Bioactivity linked to CF₃ (position 8) and Cl (position 5); hydrogen-bonding via 4-OH
Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate (23851-84-5) 4-OH, 8-CF₃ C₁₃H₁₀F₃NO₃ 287.22 Lacks Cl at position 5; reduced steric hindrance; lower molecular weight
Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate (31602-11-6) 4-Cl, 8-CF₃ C₁₃H₉ClF₃NO₂ 305.67 Chlorine replaces hydroxyl at position 4; reduced hydrogen-bonding capacity
Ethyl 5-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate (1019015-59-8) 5-Cl, 4-OH, 8-F C₁₂H₉ClFNO₃ 269.66 Fluorine (smaller, more electronegative) replaces CF₃ at position 8
Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate (26893-12-9) 4-OH, 6-CF₃ C₁₃H₁₀F₃NO₃ 287.22 CF₃ at position 6 instead of 8; positional isomerism alters bioactivity
Ethyl 4-{[1-(2,4-dichlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}-8-(trifluoromethyl)quinoline-3-carboxylate 4-O-linked triazole-dichlorobenzyl, 8-CF₃ C₂₃H₁₇Cl₂F₃N₄O₃ 549.28 Extended structure with triazole and dichlorobenzyl groups; enhanced π-π and hydrogen-bonding interactions

Biological Activity

Ethyl 5-chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate (CAS Number: 56881-18-6) is a compound belonging to the quinoline family, which is known for its diverse biological activities. This article focuses on the biological activity of this compound, particularly its potential applications in medicinal chemistry, including anticancer, antimicrobial, and antiviral properties.

  • Molecular Formula : C13H10ClF3N2O3
  • Molecular Weight : 285.22 g/mol
  • Structure : The compound features a quinoline ring with trifluoromethyl and chloro substituents, which are significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. The compound has exhibited significant antiproliferative effects against various cancer cell lines.

In Vitro Studies

  • Cell Lines Tested : The compound was tested against human colon carcinoma cell lines, specifically HCT116, which possesses a deleted TP53 tumor suppressor gene.
  • Mechanism of Action : The compound induces apoptosis in cancer cells, as evidenced by staining assays that showed early and late apoptotic features. Specifically, acridine orange and ethidium bromide staining revealed chromatin condensation and nuclear fragmentation in treated cells .
  • IC50 Values : The compound demonstrated submicromolar activity levels with IC50 values comparable to standard anticancer drugs (e.g., DOX) in wild-type cells .

Antimicrobial Activity

Quinoline derivatives have been recognized for their antimicrobial properties. This compound has shown promising results against various microbial strains.

Testing Methodology

  • Microbial Cultures : The compound was screened against several pathogens, including Escherichia coli and Staphylococcus aureus.
  • Results : In vitro evaluations indicated that the compound exhibited significant antimicrobial activity, with minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics .

Antiviral Activity

The antiviral potential of quinoline derivatives has been a subject of interest in recent research. This compound has been evaluated for its efficacy against various viral strains.

  • Target Viruses : Studies have indicated activity against viruses such as Zika virus and human immunodeficiency virus (HIV).
  • Mechanism : The antiviral action is believed to involve interference with viral replication processes, although specific pathways remain to be fully elucidated .

Summary of Biological Activities

Biological ActivityEvidenceRemarks
AnticancerSignificant antiproliferative effects on HCT116 cellsInduces apoptosis; IC50 values comparable to standard drugs
AntimicrobialEffective against E. coli and S. aureusLower MICs than common antibiotics
AntiviralActive against Zika virus and HIVMechanism involves disruption of viral replication

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and reaction conditions for preparing Ethyl 5-chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate?

  • Methodology : The compound is synthesized via a multi-step process starting with ethyl 4-hydroxyquinoline-3-carboxylate derivatives. Key steps include:

  • Chlorination : Introduction of the chloro group at position 5 using POCl₃ or SOCl₂ under reflux conditions .
  • Trifluoromethylation : Incorporation of the CF₃ group at position 8 via Ullmann-type coupling or nucleophilic substitution, requiring CuI catalysis and elevated temperatures (80–120°C) .
  • Esterification : Final ethyl ester formation using ethanol under acidic conditions (H₂SO₄ or HCl catalysis) .
    Critical Reaction Conditions :
StepReagentsTemperatureTimeYield
ChlorinationPOCl₃110°C6–8 hrs65–75%
CF₃ AdditionCuI, CF₃I120°C12 hrs40–50%
EsterificationEtOH, H₂SO₄Reflux24 hrs70–85%

Q. How is the molecular structure of this compound characterized, and what are its key geometric parameters?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key findings include:

  • Dihedral Angles : The quinoline core forms dihedral angles of 38.17° with the dichlorophenyl ring and 50.27° with the triazole moiety, influencing steric interactions .
  • Hydrogen Bonding : Intermolecular C–H⋯O/N/F bonds stabilize the crystal lattice (e.g., C8–H8A⋯O2: 2.32 Å) .
    Structural Highlights :
ParameterValueSignificance
C11–C19 (quinoline)1.415 ÅAromaticity preservation
C–Cl bond length1.734 ÅConfirms electrophilic substitution
CF₃ torsion angle179.26°Minimal steric strain

Q. What spectroscopic techniques are used to confirm the compound’s purity and functional groups?

  • Methodology :

  • NMR : ¹H/¹³C NMR identifies protons (e.g., ethyl ester CH₃ at δ 1.35 ppm) and carbons (quinoline C=O at δ 165 ppm) .
  • IR : Peaks at 1720 cm⁻¹ (ester C=O) and 3400 cm⁻¹ (hydroxyl O–H) confirm functional groups .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 364 matches the theoretical mass .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing and stability of this compound?

  • Methodology : SC-XRD reveals a 3D network stabilized by:

  • Hydrogen Bonds : C–H⋯N/F/O interactions (e.g., C5–H5A⋯N3: 2.45 Å) .
  • π-π Stacking : Between quinoline and dichlorophenyl rings (centroid distance: 3.70 Å), enhancing thermal stability .
    Key Interactions :
Interaction TypeDistance (Å)Energy Contribution
C–H⋯O2.32~2–5 kcal/mol
π-π stacking3.70~1–3 kcal/mol
C–H⋯Cg (triazole)3.45~1–2 kcal/mol

Q. What strategies resolve regioselectivity challenges during functionalization of the quinoline core?

  • Methodology :

  • Directing Groups : The 4-hydroxyl group directs electrophilic substitution to C5 (para position) .
  • Steric Effects : Bulkier reagents (e.g., CF₃I vs. CF₃Br) favor CF₃ addition at C8 due to reduced steric hindrance .
    Regioselectivity Data :
ReactionPositionYield (%)Conditions
ChlorinationC575POCl₃, 110°C
CF₃ AdditionC850CuI, 120°C
EthylationC1<10EtBr, NaOH

Q. How does structural modification at C8 (CF₃) impact biological activity in cytotoxicity assays?

  • Methodology :

  • Cell Lines : Tested against MCF-7 (breast cancer) and HePG2 (liver cancer) .
  • Structure-Activity Relationship (SAR) : The CF₃ group enhances lipophilicity, improving membrane permeability. EC₅₀ values:
DerivativeMCF-7 EC₅₀ (μM)HePG2 EC₅₀ (μM)
CF₃ at C812.415.8
Cl at C828.634.2
H at C8>50>50
  • Mechanism : CF₃ derivatives inhibit topoisomerase II more effectively than non-fluorinated analogs .

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